2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine

Description

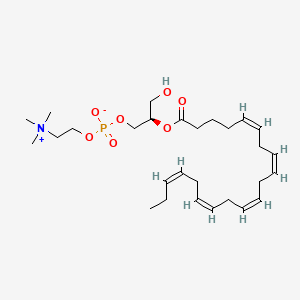

2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine (CAS 112667-21-7) is a monoacylglycerophosphocholine with a polyunsaturated eicosapentaenoyl (20:5, five double bonds) fatty acid esterified at the sn-2 position of the glycerol backbone. Its molecular formula is C28H48NO7P, and it has a molecular weight of 541.657 g/mol . Structurally, it is characterized by the presence of a single eicosapentaenoyl chain, distinguishing it from diacyl or ether-linked phosphocholines. This compound is commercially available for research purposes, often used in studies involving lipid signaling, membrane dynamics, and inflammation due to its omega-3 fatty acid content .

Properties

IUPAC Name |

[(2R)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)36-27(25-30)26-35-37(32,33)34-24-23-29(2,3)4/h6-7,9-10,12-13,15-16,18-19,27,30H,5,8,11,14,17,20-26H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZCIIYFIOLREQ-WJPZTBRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747693 | |

| Record name | (2R)-3-Hydroxy-2-{[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112667-21-7 | |

| Record name | (2R)-3-Hydroxy-2-{[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine typically involves organic synthesis methods. The process begins with the esterification of glycerol with eicosapentaenoic acid to form the intermediate 2-Eicosapentaenoyl-sn-glycerol. This intermediate is then reacted with phosphocholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound is more complex and involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pH, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The phosphocholine head group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Alcohols and reduced phospholipid derivatives.

Substitution: Various substituted phosphocholine derivatives.

Scientific Research Applications

2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying lipid oxidation and other chemical reactions.

Biology: Investigated for its role in cell membrane structure and function.

Medicine: Explored for its potential anti-inflammatory and cardioprotective effects.

Industry: Utilized in the formulation of specialized lipid-based products.

Mechanism of Action

The mechanism of action of 2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and function. The eicosapentaenoic acid moiety can modulate inflammatory pathways by acting on molecular targets such as cyclooxygenases and lipoxygenases, thereby reducing the production of pro-inflammatory eicosanoids .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Monoacyl vs. Diacyl Phosphocholines

1,2-Dieicosapentaenoyl-sn-glycero-3-phosphocholine (PC20:5)

- Structure: Diacylglycerophosphocholine with eicosapentaenoyl chains at both sn-1 and sn-2 positions.

- Key Differences: PC20:5 has two polyunsaturated acyl chains, enhancing membrane fluidity and serving as a reservoir for eicosapentaenoic acid (EPA). In contrast, 2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine has only one EPA chain, making it a lysophosphatidylcholine (lysoPC) derivative. LysoPCs are known for their signaling roles, including modulation of immune responses .

1-Stearoyl-sn-glycero-3-phosphocholine (PC18:0)

- Structure: Monoacylglycerophosphocholine with a saturated stearoyl (18:0) chain at sn-1.

- Key Differences: The saturated stearoyl chain increases lipid packing density, reducing membrane fluidity compared to the polyunsaturated EPA chain in 2-Eicosapentaenoyl. Stearoyl-containing phosphocholines are less bioactive in inflammatory pathways but more stable oxidatively .

Ether-Linked Phosphocholines (Platelet-Activating Factor Analogs)

1-O-Alkyl-2-acetyl-sn-glyceryl-3-phosphocholine (PAF)

- Structure : Ether-linked phosphocholine with an alkyl chain at sn-1 and an acetyl group at sn-2.

- Key Differences: PAF is a potent lipid mediator (active at 10<sup>−10</sup> M) in immune responses, whereas this compound lacks the acetyl group critical for PAF receptor binding. Replacing the acetyl group in PAF with longer chains (e.g., stearoyl) abolishes activity, highlighting the importance of short-chain substituents for signaling .

1-O-Alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine

- Structure : Ether-linked phosphocholine with an alkyl chain at sn-1 and arachidonate (20:4) at sn-2.

- Key Differences: This compound serves as a dual precursor for both PAF and arachidonic acid metabolites (e.g., prostaglandins). The EPA chain in this compound may instead yield anti-inflammatory resolvins, reflecting divergent metabolic fates .

Other Structurally Related Phosphocholines

Dodecanoyl-sn-glycero-3-phosphocholine (12:0 LysoPC)

- Structure: Monoacylglycerophosphocholine with a medium-chain lauroyl (12:0) group at sn-2.

- Key Differences :

Comparative Data Table

Biological Activity

2-Eicosapentaenoyl-sn-glycerol-3-phosphocholine (EPA-GPC) is a phospholipid that incorporates eicosapentaenoic acid (EPA), an omega-3 fatty acid known for its beneficial effects on human health. This compound is of significant interest in biomedical research due to its potential roles in inflammation modulation, membrane integrity, and overall cellular function.

EPA-GPC is characterized by its glycerol backbone, which is esterified with EPA at the sn-2 position and a phosphocholine head group. This structure allows it to integrate into cell membranes, influencing their fluidity and functionality. The incorporation of EPA into phospholipids alters lipid raft formation and affects various signaling pathways, particularly those involved in inflammation and oxidative stress responses .

The biological activity of EPA-GPC is primarily linked to its incorporation into cell membranes, where it modulates membrane properties and influences cellular signaling pathways. Specifically, EPA can reduce the production of pro-inflammatory eicosanoids by acting on cyclooxygenases and lipoxygenases, which are crucial enzymes in inflammatory processes .

Key Mechanisms:

- Membrane Fluidity : EPA-GPC enhances the fluidity of cell membranes, facilitating better interaction between membrane proteins and lipids.

- Inflammatory Modulation : By altering the enzymatic activity of cyclooxygenases and lipoxygenases, EPA-GPC reduces inflammatory responses.

- Oxidative Stress Reduction : The antioxidant properties of EPA help mitigate oxidative damage within cells .

Biological Activities

The biological activities associated with EPA-GPC include:

- Anti-inflammatory Effects : Studies have shown that EPA-GPC can significantly lower markers of inflammation in various models, suggesting its potential use in inflammatory diseases .

- Cardioprotective Effects : The incorporation of EPA into membranes has been linked to improved cardiovascular health, including reduced risk factors for atherosclerosis .

- Neuroprotective Properties : Research indicates that EPA-GPC may protect against neurodegenerative conditions by reducing lipid peroxidation and enhancing neuronal survival under stress conditions .

Research Findings

Recent studies have investigated the effects of EPA-GPC in various biological contexts:

- Cytotoxicity Studies : A study demonstrated that EPA-GPC exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) values indicated significant efficacy against specific breast cancer cell lines .

- Metabolomic Analysis : Metabolomic profiling revealed that treatment with EPA-GPC altered the levels of key metabolites involved in glycerophospholipid metabolism, indicating its role in lipid homeostasis and cellular signaling pathways .

- Clinical Implications : Clinical studies have suggested that supplementation with omega-3 fatty acids, including those derived from EPA-GPC, can improve outcomes in patients with cardiovascular diseases and inflammatory disorders .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Case Study 1 : In a clinical trial involving patients with rheumatoid arthritis, supplementation with omega-3 fatty acids showed significant reductions in joint pain and swelling. The study highlighted the role of EPA as a key component in these beneficial effects .

- Case Study 2 : A preclinical study using animal models demonstrated that dietary supplementation with EPA-GPC improved cognitive function and reduced neuroinflammation following experimental stroke .

Q & A

Q. What experimental protocols are recommended for isolating 2-eicosapentaenoyl-sn-glycero-3-phosphocholine from biological samples?

Lipid extraction methods such as the Bligh-Dyer protocol are widely used for isolating phospholipids like 2-eicosapentaenoyl-sn-glycero-3-phosphocholine. This involves homogenizing tissues in a chloroform-methanol-water system (2:1:0.8 v/v), followed by phase separation to collect the lipid-rich chloroform layer . For complex matrices (e.g., plasma or cell membranes), additional purification steps, such as solid-phase extraction (SPE) with silica columns, may be required to remove non-lipid contaminants.

Q. How can phosphatidylcholine (PC) levels be quantified in samples containing 2-eicosapentaenoyl-sn-glycero-3-phosphocholine?

Phosphatidylcholine Assay Kits utilize enzymatic hydrolysis of PC by phospholipase D, followed by choline oxidation to produce a colorimetric or fluorometric signal. Key steps include:

Q. What are the critical considerations for synthesizing 2-eicosapentaenoyl-sn-glycero-3-phosphocholine in vitro?

Synthesis often involves acylating sn-glycero-3-phosphocholine with eicosapentaenoic acid (EPA) anhydrides. Key parameters include:

- Using 4-pyrrolidinopyridine as a catalyst to enhance acylation efficiency .

- Confirming regioselectivity (sn-2 position) via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can LC-ESI-QTOF mass spectrometry resolve structural isomers of 2-eicosapentaenoyl-sn-glycero-3-phosphocholine in complex lipidomes?

Advanced workflows include:

- MS/MS fragmentation to distinguish isomeric phospholipids based on acyl chain positions (e.g., sn-1 vs. sn-2). For example, collision-induced dissociation (CID) at 10 eV generates diagnostic fragments like m/z 184 (phosphocholine headgroup) and fatty acid-specific ions .

- High-resolution mass analyzers (R = 7000) to separate isotopic peaks and confirm molecular formulas .

Q. What mechanisms explain the pro-inflammatory effects of 2-eicosapentaenoyl-sn-glycero-3-phosphocholine in immune cells?

Studies on structurally similar lysophosphatidylcholines (Lyso-PCs) suggest:

- Activation of G protein-coupled receptors (GPCRs) , such as G2A, which triggers intracellular calcium signaling and IL-1β production in monocytes at concentrations ≥12.5 µM .

- Modulation of membrane fluidity due to EPA’s polyunsaturated structure, enhancing receptor clustering and downstream NF-κB activation .

Q. How can contradictory data on the role of 2-eicosapentaenoyl-sn-glycero-3-phosphocholine in cancer progression be reconciled?

Discrepancies may arise from:

- Sample heterogeneity : Lower levels in lung cancer plasma vs. elevated levels in inflammatory microenvironments .

- Analytical bias : Differences in lipid extraction protocols (e.g., incomplete recovery of EPA-containing PCs in Bligh-Dyer vs. Folch methods) .

- Context-dependent signaling : EPA-derived PCs may act as both pro-resolving mediators (in RBC membranes) and pro-inflammatory agents (in activated leukocytes) .

Q. What strategies are effective for stabilizing 2-eicosapentaenoyl-sn-glycero-3-phosphocholine during long-term storage?

- Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation of EPA’s double bonds .

- Avoid repeated freeze-thaw cycles; aliquot working solutions in ethanol or chloroform .

Methodological Best Practices

Q. How should researchers validate the purity of synthesized 2-eicosapentaenoyl-sn-glycero-3-phosphocholine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.